(4-Chlorobenzyl)hydrazine
Overview
Description
“(4-Chlorobenzyl)hydrazine” is a chemical compound that is used in various applications. It is also known by other names such as 4-Chlorobenzhydrazide and 4-Chlorobenzoic hydrazide . It has been used in the preparation of rod-shaped mesogenic hydrazide derivatives .
Synthesis Analysis
The synthesis of “(4-Chlorobenzyl)hydrazine” can be complex and requires specific conditions for successful completion. One method involves the reaction of 4-chlorobenzhydrazide and β-naphthol in water . Another method involves the reaction of hydrazine with a carbonyl to form a hydrazone .Molecular Structure Analysis
The molecular structure of “(4-Chlorobenzyl)hydrazine” is characterized by a combination of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms. The InChI code for this compound is 1S/C7H9ClN2.ClH .Chemical Reactions Analysis
“(4-Chlorobenzyl)hydrazine” can participate in various chemical reactions. For instance, it can undergo the Wolff-Kishner reduction, which involves the conversion of aldehydes and ketones to alkanes . It can also participate in the Mitsunobu reaction, which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile .Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Hydrazide-hydrazones possess a wide spectrum of bioactivity, including antibacterial, antitubercular, and antifungal properties . They are versatile compounds for the synthesis of heterocyclic systems .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Generally, these compounds are synthesized and then tested for their antimicrobial activity using various assays .
- Results or Outcomes : The molecules and their chemical structures presented in the referenced article are the most active derivatives, with discussed activities having a hydrazide-hydrazone moiety as the main scaffold or as a side chain .
Mitsunobu Reaction
- Scientific Field : Organic Chemistry
- Application Summary : The Mitsunobu reaction is a method for converting primary or secondary alcohols into esters, ethers, amines, and thioethers . The reaction is named after its discoverer Oyo Mitsunobu who first reported this chemistry in 1967 .
- Methods of Application : The Mitsunobu reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, which is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
- Results or Outcomes : Replacement of the ethyl groups of diethyl azodicarboxylate (DEAD) with 4-chlorobenzyl groups furnishes the orange solid DCAD, which is more convenient to handle than the liquids DEAD and DIAD, can be stored at room temperature and is almost as effective .
- Chemical Properties : “(4-Chlorobenzyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is used in various chemical reactions and can be stored at room temperature .
- Commercial Availability : This compound is commercially available and can be purchased from various chemical suppliers .
- Chemical Properties : “(4-Chlorobenzyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is used in various chemical reactions and can be stored at room temperature .
- Commercial Availability : This compound is commercially available and can be purchased from various chemical suppliers .
Safety And Hazards
“(4-Chlorobenzyl)hydrazine” can pose certain safety hazards. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area . It is also important to note that thermal decomposition can lead to the release of irritating gases and vapors .
properties
IUPAC Name |
(4-chlorophenyl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMUGKBHGOCMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorobenzyl)hydrazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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